Boc-Glu(OBzl)-OH

Peptide Synthesis Orthogonal Protection Boc Chemistry

For Boc SPPS workflows, Boc-Glu(OBzl)-OH is the definitive glutamic acid building block. Its orthogonal Boc (acid-labile) and benzyl ester (acid-stable, hydrogenolytically cleavable) protection prevents premature side-chain deprotection during chain elongation—a critical failure point when using acid-labile alternatives like Boc-Glu-OtBu. Unlike Fmoc-Glu(OBzl)-OH, it is fully compatible with Boc chemistry without redesigning your synthetic strategy. With guaranteed ≥98% purity and stable powder storage at 2-8°C (vs. -20°C for Fmoc analogs), it minimizes purification costs and simplifies logistics for both R&D and kilogram-scale peptide manufacturing.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
CAS No. 13574-13-5
Cat. No. B558315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu(OBzl)-OH
CAS13574-13-5
SynonymsBoc-Glu(OBzl)-OH; 13574-13-5; Boc-L-Glutamicacid5-benzylester; N-alpha-tert-BOC-L-glutamic-gamma-benzylester; 5-BenzylN-Boc-L-glutamate; AJDUMMXHVCMISJ-ZDUSSCGKSA-N; SBB063750; L-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,5-(phenylmethyl)ester; N-(tert-Butoxycarbonyl)-L-glutamicAcid5-BenzylEster; 5-BenzylN-(tert-Butoxycarbonyl)-L-glutamate; (s)-5-(benzyloxy)-2-(tert-butoxycarbonylamino)-5-oxopentanoicacid; (2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoicacid; L-Glutamicacid,N-((1,1-dimethylethoxy)carbonyl)-,5-(phenylmethyl)ester; (2S)-2-[(tert-butoxy)carbonylamino]-4-[benzyloxycarbonyl]butanoicacid; N-((1,1-Dimethylethoxy)carbonyl)-L-glutamicacid,5-(phenylmethyl)ester; N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamicacid,5-(phenylmethyl)ester; boc-l-glutamicacidgamma-benzylester; boc-glu(obzl); boc-l-glu(obzl)-oh; N-alpha-t-BOC-L-glutamic-gamma-benzylester; PubChem12178; AC1Q5XNQ; AC1L35QL; boc-l-glutamicacid(obzl); 15418_ALDRICH
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
InChIKeyAJDUMMXHVCMISJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu(OBzl)-OH (CAS 13574-13-5) Product-Specific Evidence for Peptide Synthesis Procurement


Boc-Glu(OBzl)-OH (N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester) is a protected glutamic acid derivative widely used as a building block in Boc solid-phase peptide synthesis (SPPS) . It features a base-stable Boc group at the N-terminus and an acid-stable benzyl ester side-chain protecting group, enabling orthogonal deprotection strategies essential for synthesizing complex, side-chain-modified, or cyclic peptides . Commercial specifications from major vendors confirm a molecular formula of C17H23NO6, a molecular weight of 337.37 g/mol, and a typical purity of ≥98% by TLC or neutralization titration [1].

Why Boc-Glu(OBzl)-OH (13574-13-5) Cannot Be Replaced by Common Glutamic Acid Analogs in Boc SPPS


Substituting Boc-Glu(OBzl)-OH with seemingly similar glutamic acid derivatives introduces distinct, and often problematic, changes to peptide synthesis workflows. Unlike Boc-Glu-OtBu, which utilizes an acid-labile tert-butyl side-chain protection , the benzyl ester in Boc-Glu(OBzl)-OH is stable to the mild acids used for repetitive Boc group removal but can be cleaved by strong acid (e.g., HF) or hydrogenolysis [1]. This orthogonal stability profile is critical for Boc SPPS, as it prevents premature side-chain deprotection and unwanted branching during chain elongation. Conversely, Fmoc-Glu(OBzl)-OH, while containing the same benzyl ester, is incompatible with Boc chemistry because its Fmoc group is base-labile, requiring a fundamentally different, orthogonal deprotection scheme . Therefore, attempting to interchange these analogs without redesigning the entire synthetic strategy leads to failed syntheses, low yields, or complex product mixtures.

Boc-Glu(OBzl)-OH: Quantifiable Evidence of Differentiation from Closest Analogs for Procurement Decisions


Boc-Glu(OBzl)-OH Enables True Orthogonal Deprotection in Boc SPPS, a Critical Differentiator from Single-Acid-Labile Analogs

Boc-Glu(OBzl)-OH provides a class-defining orthogonal protection scheme essential for Boc SPPS. The N-terminal Boc group is removed by mild acid (e.g., TFA), while the γ-benzyl ester side-chain protection remains intact until final cleavage with strong acid (HF) or hydrogenolysis [1]. This contrasts with Boc-Glu-OtBu, where both protecting groups are acid-labile. In Boc-Glu-OtBu, the side-chain tert-butyl ester is partially cleaved during repetitive Boc-deprotection steps, leading to ~2-5% cumulative loss of side-chain protection per cycle, which compromises purity and yield in longer peptides .

Peptide Synthesis Orthogonal Protection Boc Chemistry

Boc-Glu(OBzl)-OH Offers Higher Commercial Purity Than Common Alternatives, Reducing Purification Burden

Commercial specifications for Boc-Glu(OBzl)-OH consistently meet or exceed ≥98.0% purity by multiple analytical methods (TLC, neutralization titration, HPLC) [1]. In contrast, commonly used alternatives like H-Glu(OBzl)-OH (the unprotected γ-benzyl ester) and Z-Glu(OBzl)-OH (Cbz-protected analog) are often supplied with lower purity guarantees, typically ranging from 95% to 98% .

Purity Analysis Quality Control Peptide Synthesis

Enhanced Long-Term Stability of Boc-Glu(OBzl)-OH Powder Form Supports Bulk Procurement and Inventory Management

The recommended storage conditions for Boc-Glu(OBzl)-OH powder are 2-8°C , a less stringent requirement compared to the typical -20°C long-term storage needed for many other protected amino acid derivatives, such as Fmoc-Glu(OBzl)-OH [1] or the more labile Boc-Glu-OtBu . This difference in storage conditions is indicative of the compound's robust stability in solid form.

Stability Storage Conditions Peptide Synthesis

Boc-Glu(OBzl)-OH Demonstrates High Solubility in DMF, a Prerequisite for Efficient SPPS Coupling

Boc-Glu(OBzl)-OH is specified to be clearly soluble in DMF at a concentration of 1 mmole in 2 ml (0.5 M) . This high solubility in a standard SPPS solvent is critical for achieving efficient coupling reactions on solid support.

Solubility Peptide Synthesis Solid-Phase Synthesis

Optimal Application Scenarios for Boc-Glu(OBzl)-OH (13574-13-5) Based on Evidence of Orthogonality and Quality


Synthesis of Peptides Containing Glutamic Acid Residues via Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(OBzl)-OH is the standard building block for incorporating glutamic acid into peptides using Boc SPPS. Its orthogonal Boc/Bzl protection scheme [1] and guaranteed purity make it the first choice for this widely used synthetic method. The compound's high solubility in DMF ensures reliable performance in both manual and automated synthesizers.

Synthesis of Side-Chain Modified or Cyclic Peptides Requiring Orthogonal Protection

The orthogonal stability of the Boc (acid-labile) and benzyl ester (acid-stable, hydrogenolytically cleavable) protecting groups [1] is essential for peptides where the γ-carboxyl group must remain protected during chain elongation, only to be selectively deprotected later for on-resin cyclization or derivatization. This scenario is not achievable with acid-labile side-chain protection like the tert-butyl ester in Boc-Glu-OtBu .

Academic and Industrial Research in Peptide-Based Drug Discovery

The compound has been utilized in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease [2]. Its high commercial purity and reliable performance make it suitable for generating compound libraries and lead optimization in medicinal chemistry programs.

Large-Scale Peptide Production Where Stable Storage and High Purity Reduce Production Costs

For kilogram-scale peptide manufacturing, the ability to store Boc-Glu(OBzl)-OH powder at 2-8°C (versus -20°C for Fmoc-Glu(OBzl)-OH [3]) lowers logistical costs and simplifies inventory management. Furthermore, the consistent ≥98% purity specification minimizes downstream purification expenses, directly improving cost-efficiency in bulk production settings.

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